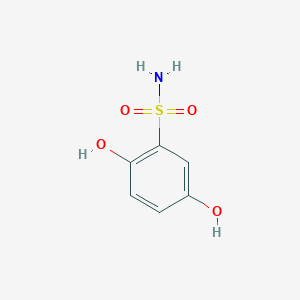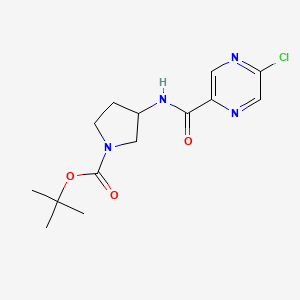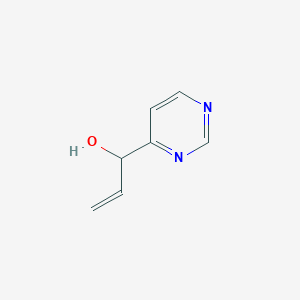
1-(Pyrimidin-4-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrimidin-4-yl)prop-2-en-1-ol is a compound that features a pyrimidine ring attached to a propenol group. Pyrimidine is a nitrogen-containing heterocyclic aromatic ring, which is a fundamental structure in many biological molecules, including nucleotides. The propenol group introduces an unsaturated alcohol functionality, making this compound versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with propenol precursors under specific conditions. For instance, the use of ultrasonic irradiation has been reported to enhance the yield and reduce reaction time . Another method involves the use of catalytic systems, such as copper(I) catalyzed click reactions, to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Pyrimidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the pyrimidine ring.
Major Products:
Oxidation: Formation of pyrimidine-4-carboxylic acid.
Reduction: Formation of 1-(Pyrimidin-4-yl)propan-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
1-(Pyrimidin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Pyrimidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The propenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: A fused nitrogen-containing heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with therapeutic potential.
Imidazole-containing compounds: Known for their diverse biological activities and therapeutic applications.
Uniqueness: 1-(Pyrimidin-4-yl)prop-2-en-1-ol is unique due to its combination of a pyrimidine ring and a propenol group, which provides a versatile platform for chemical modifications and biological interactions
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
1-pyrimidin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h2-5,7,10H,1H2 |
InChI 键 |
QNKNMJQTCHRNGD-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=NC=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
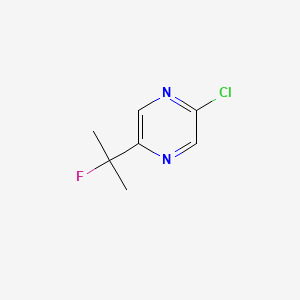

![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
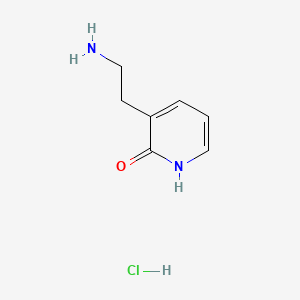

![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
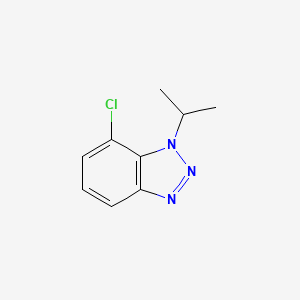
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
